

Technical Guide to the Certificate of Analysis for Betaxolol-d5

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Compound of Interest

Compound Name: Betaxolol-d5

Cat. No.: B562735

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical data and analytical methodologies presented in a Certificate of Analysis (CoA) for **Betaxolol-d5**. **Betaxolol-d5** is a stable, isotopically labeled version of Betaxolol, a selective beta-1 adrenergic receptor blocker. It serves as an essential internal standard in quantitative bioanalytical studies. This document outlines the critical quality attributes, experimental protocols for identity and purity assessment, and logical workflows involved in the quality control of this reference material.

Physicochemical and Identity Data

A Certificate of Analysis for **Betaxolol-d5** begins with fundamental information identifying the compound. This data is crucial for ensuring the correct material is being used and for calculating concentrations. Key identifiers are summarized below.

Table 1: General Information for **Betaxolol-d5**

Parameter	Value	Reference
Analyte Name	Betaxolol-d5	[1]
CAS Number	1189957-99-0	[1] [2]
Molecular Formula	C ₁₈ H ₂₄ D ₅ NO ₃	[1] [2] [3]
Molecular Weight	312.46 g/mol	[1] [2] [3]
Unlabelled CAS Number	63659-18-7	[1]
Isotope Type	Deuterium	[1]

| Storage Temperature | -20°C [\[1\]](#) |

Quality Control and Purity Assessment

The purity of an isotopically labeled internal standard is critical for the accuracy of quantitative analysis. The CoA provides results from various analytical techniques used to assess the purity of **Betaxolol-d5**.

Table 2: Typical Analytical Specifications and Results

Test	Method	Specification	Typical Result	Reference
Purity	HPLC	>95%	Conforms	[1]
Identity Confirmation	Mass Spectrometry	Conforms to structure	Conforms	
Identity Confirmation	IR Spectrophotometry	Conforms to reference	Conforms	[4]

| Isotopic Purity | Mass Spectrometry | Report Value | ≥98% | |

Experimental Protocols

Detailed methodologies are essential for scientists who may need to replicate results or understand the conditions under which the material was tested.

High-Performance Liquid Chromatography (HPLC) for Purity

A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is a primary technique for determining the purity of Betaxolol and its related substances.^{[5][6][7]} The protocol below is a representative method adapted for the analysis of a **Betaxolol-d5** reference standard.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Nucleosil C18, 4 μm (150 x 4.6 mm).^{[5][7]}
- Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate and methanol (40:60, v/v), with the pH adjusted to 3.0 using o-phosphoric acid.^{[5][7]}
- Flow Rate: 1.6 mL/min.^{[5][7]}
- Detection Wavelength: 220 nm.^{[5][7]}
- Sample Preparation: A stock solution of **Betaxolol-d5** is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to concentrations within the linear range (e.g., 25 to 200 $\mu\text{g/mL}$).^{[5][6]}
- Analysis: The prepared sample is injected into the HPLC system. The purity is calculated based on the peak area of the principal peak relative to the total peak area of all observed peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

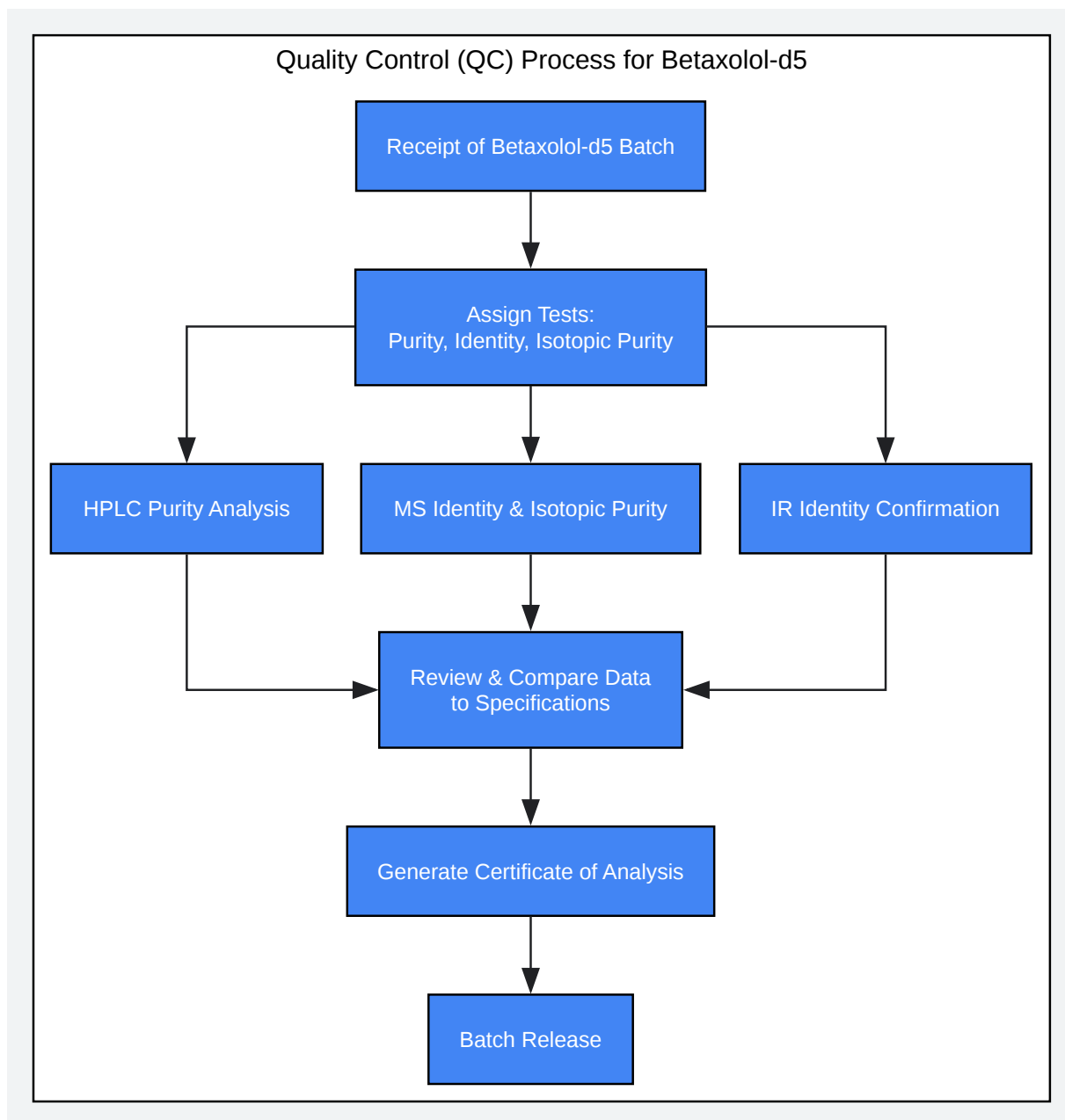
Mass spectrometry is used to confirm the molecular weight of **Betaxolol-d5**, thereby verifying its identity and assessing its isotopic enrichment. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed.^{[8][9]}

- Instrumentation: A mass spectrometer coupled with either a GC or LC system.

- Ionization Mode:
 - LC-MS: Electrospray Ionization (ESI) in positive mode is common for beta-blockers.[10]
 - GC-MS: Chemical Ionization (CI) with ammonia may be used to monitor the $[MH]^+$ ions of the trimethylsilyl derivatives of the drug and its deuterated internal standard.[8]
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. For GC-MS, derivatization to a more volatile form (e.g., trimethylsilyl derivative) may be necessary.[8]
- Analysis:
 - Identity: The mass spectrum is analyzed to confirm the presence of the parent ion corresponding to the molecular weight of **Betaxolol-d5** (312.46).
 - Isotopic Purity: The relative intensities of the mass peaks for **Betaxolol-d5** and its non-deuterated counterpart (Betaxolol, MW 307.43) are compared to determine the isotopic enrichment.

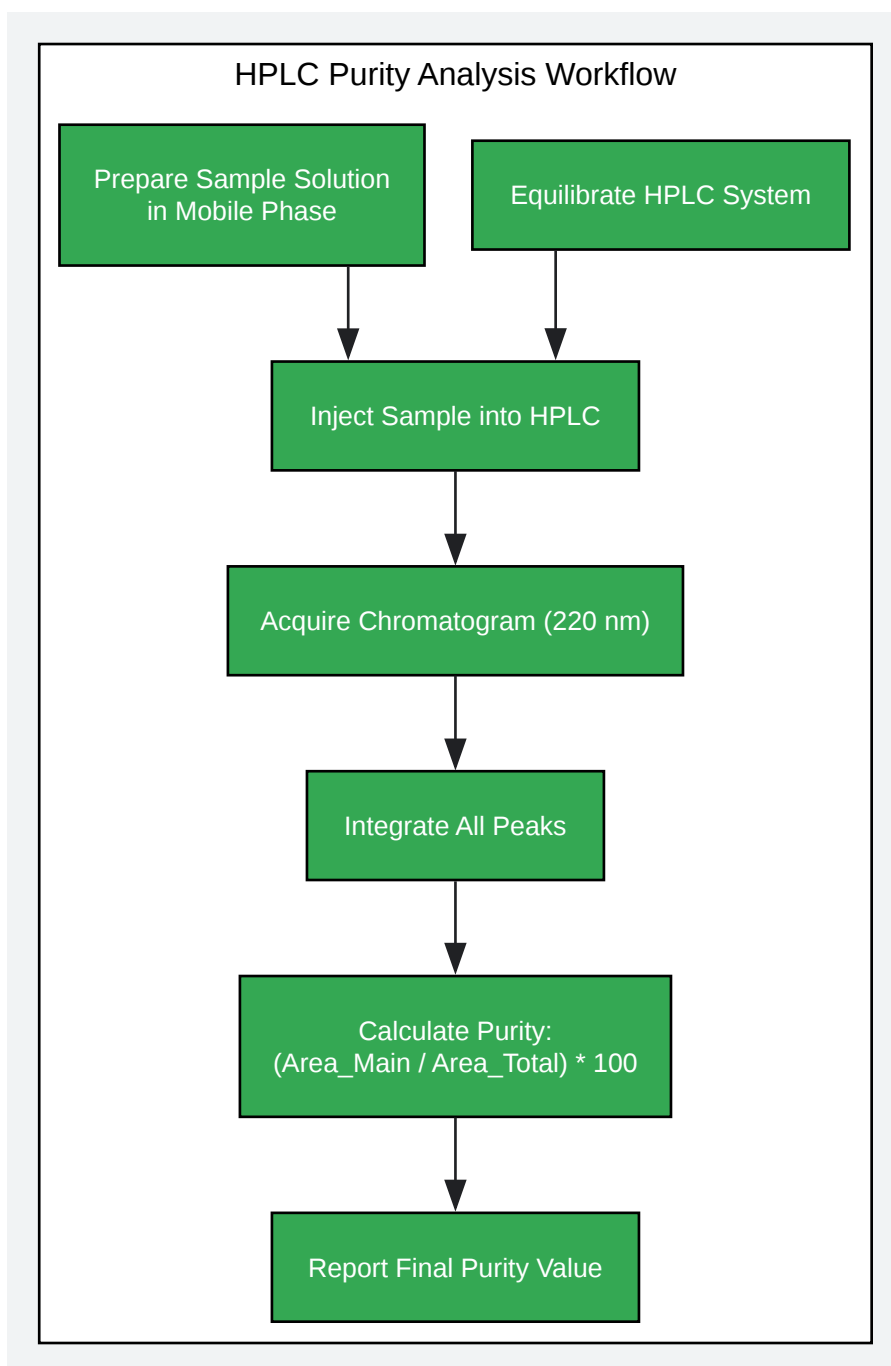
Workflow Visualizations

The following diagrams illustrate the logical workflows for the quality control and analysis of **Betaxolol-d5**.



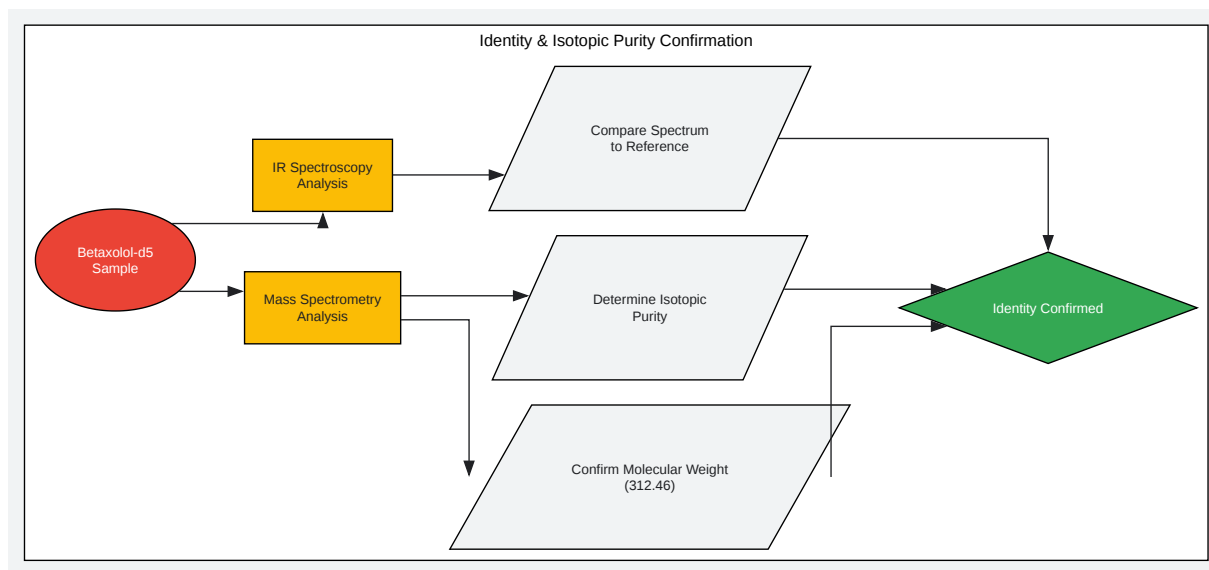
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Caption: General Quality Control workflow for a **Betaxolol-d5** reference standard.



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Caption: Detailed workflow for determining the purity of **Betaxolol-d5** via HPLC.



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Caption: Logical flow for confirming the identity and isotopic purity of **Betaxolol-d5**.

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